molecular formula C56H104O6 B3026141 (9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester CAS No. 195891-94-2

(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester

Cat. No. B3026141
CAS RN: 195891-94-2
M. Wt: 873.4 g/mol
InChI Key: SAKBEUDLRYYUNS-RZEXXKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester” is a chemical compound with the molecular formula C49H90O6 . It is also known by other names such as [3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate, TG 10:0_18:1_18:1, and 1,2-dioleoyl-3-decanoyl-rac-glycerol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- . The compound has a molecular weight of 775.2 g/mol . It has 46 rotatable bonds, which indicates a high degree of flexibility .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 775.2 g/mol . It has a XLogP3-AA value of 19, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a heavy atom count of 55 .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Estolide Esters : The synthesis of estolide esters, including those from oleic acid (cis-9-octadecenoic acid), involves esterification with various alcohols and diols. This process yields higher-formula mass estolide esters, which are evaluated for potential industrial applications due to their pour points and viscosities (Rogers E. Harry-O’kuru, T. Isbell, D. Weisleder, 2001).

Bioactivity and Potential in Cancer Research

  • Cytotoxic Compounds from Amanita Spissacea : Isolated compounds from Amanita spissacea, including derivatives of (9Z)-9-octadecenoic acid, have shown potent cytotoxic activity in human lung cancer cell lines. This research suggests the potential of A. spissacea as a source for anticancer drug candidates (Hae Min So et al., 2019).

Chemoenzymatic Synthesis for Biochemical Applications

  • Synthesis of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid : A chemoenzymatic method has been developed for synthesizing 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid, employing various enzymes and chemical transformations. This process highlights the potential of (9Z)-9-octadecenoic acid in the creation of biochemically relevant compounds (Satish Koppireddi et al., 2016).

Enzymatic Synthesis for Bio-Lubricant Production

  • Production of Bio-Lubricants : Enzymatic synthesis of bio-lubricants from (9Z)-octadecenoic acid with α-propylene glycol involves optimizing esterification conditions using lipolytic enzymes. This research explores bio-lubricant production options and their tribological properties (M. Gumbytė, R. Kreivaitis, T. Baležentis, 2015).

Metathesis Reactions for Industrial Chemicals

  • Development of Organic Intermediates : Metathesis reactions of 9-octadecenoic acid and its esters have been explored to develop organic intermediates suitable for use in lubricants, plasticizers, cosmetics, and grease applications. This research provides insights into the potential industrial applications of these compounds (Yelchuri Vyshnavi, R. Prasad, M. Karuna, 2015).

properties

IUPAC Name

[2-heptadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H104O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,53H,4-24,27,30-52H2,1-3H3/b28-25-,29-26-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKBEUDLRYYUNS-RZEXXKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H104O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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